2-Hydrazinopyridine dihydrochloride

Übersicht

Beschreibung

2-Hydrazinopyridine dihydrochloride is a chemical compound that is used in various chemical reactions and as an intermediate in the synthesis of other compounds. It is known for its ability to act as a bidentate ligand and as a reagent in organic synthesis.

Synthesis Analysis

The synthesis of hydrazinopyridine derivatives can be accomplished through different methods. For instance, a metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate has been reported, which is notable for its functional group tolerance and efficiency in expanding molecular diversity . Another method involves the use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation cascades to form complex structures like isoquinoline backbones . Additionally, a novel protocol for the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been developed, showcasing the structural versatility of hydrazinopyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-hydrazinopyridine derivatives can be quite complex and varies depending on the specific substituents and reactions involved. X-ray crystallography has been used to determine the structure of these compounds, revealing key features such as hydrogen bonding interactions and the stabilization of certain tautomeric forms . The structure of 2-hydrazinopyridine is also influenced by its interactions with other molecules, such as the Schiff base in amine oxidase catalysis .

Chemical Reactions Analysis

2-Hydrazinopyridine dihydrochloride is involved in various chemical reactions. It acts as an irreversible inhibitor of copper amine oxidases, reacting with the TPQ cofactor and forming a hydrazone adduct . The compound also participates in the synthesis of [1,2,4]triazolo[4,3-a]pyridines through a palladium-catalyzed addition of hydrazides to 2-chloropyridine . Furthermore, it can be used to prepare sterically crowded 2,6-bis-pyrazolylpyridines, demonstrating its utility in creating complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazinopyridine derivatives are influenced by their molecular structure. These compounds exhibit various spectroscopic characteristics, such as UV-vis absorption and fluorescence, which can be affected by factors like solvent, temperature, and pH . The thermal reactivity of hydrazinium salts derived from pyridinedicarboxylates has been studied, showing that they decompose without clear melting and lose hydrazine between 200 and 280°C . These properties are essential for understanding the behavior of 2-hydrazinopyridine dihydrochloride in different environments and reactions.

Wissenschaftliche Forschungsanwendungen

1. Inhibitor in Copper Amine Oxidase Catalysis

2-Hydrazinopyridine (2HP) acts as an irreversible inhibitor of copper amine oxidases (CAOs). It reacts with the TPQ cofactor in Escherichia coli amine oxidase, forming an intense chromophore. This interaction helps in understanding the mechanism of substrate oxidation by CAOs (Mure et al., 2005).

2. Synthesis of [1,2,4]triazolo[4,3-a]pyridines

2-Hydrazinopyridines can be used in a one-pot method for preparing [1,2,4]triazolo[4,3-a]pyridines. This process is optimal under mild conditions, showcasing the versatility of 2-hydrazinopyridine in chemical synthesis (Schmidt & Qian, 2013).

3. Creation of 5-oxo-3-pyrazolidinecarboxylate

The reaction of 2,3-dichloropyridine with hydrazine leads to the formation of 3-chloro-2-hydrazinopyridine. This compound plays a crucial role in synthesizing ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, demonstrating its utility in organic synthesis (Zhang Zhong-tao, 2011).

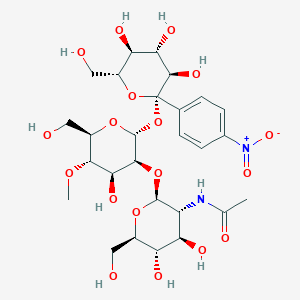

4. Reactions with Sugars to Form C-Nucleosides

2-Hydrazinopyridine reacts with various sugars to form hydrazones, which are precursors for C-Nucleosides of 1,2,4-Triazolo[4,3-a]pyridine. This process highlights its importance in nucleoside synthesis (El Ashry & Abdul-Ghani, 2004).

5. Development of Anti-Cancer Compounds

Recent research has involved synthesizing new derivatives of 3(2h)-one pyridazinone with potential anti-oxidant and anticancer activities, using 2-hydrazinopyridine as a starting material. This signifies its potential in medicinal chemistry (Mehvish & Kumar, 2022).

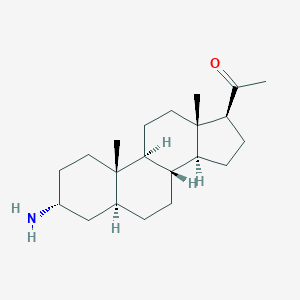

6. Synthesis of Radioactive Protein Conjugates

2-Hydrazinopyridine derivatives have been used to modify proteins for synthesizing 99mTc-protein conjugates, important in medical imaging and diagnosing focal sites of infection (Schwartz et al., 1991).

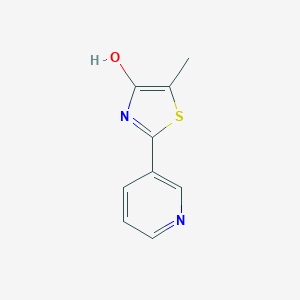

7. Fluorescent Chemosensor for Zn(II) Detection

Pyridoxal-2-hydrazinopyridine Schiff-base has been synthesized and used as a fluorescent chemosensor for Zn(II) in aqueous solution. Its ability to enhance fluorescence upon binding to Zn(II) highlights its application in bioimaging and detection of zinc in biological samples (Li, Li, & He, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

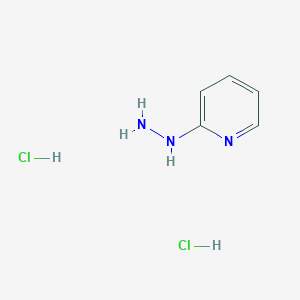

pyridin-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-8-5-3-1-2-4-7-5;;/h1-4H,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVYLXNNAGHJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211479 | |

| Record name | 2-Pyridone hydrazone dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinopyridine dihydrochloride | |

CAS RN |

62437-99-4 | |

| Record name | 2-Pyridone hydrazone dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062437994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridone hydrazone dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridone hydrazone dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.